molecular formula C16H15BrN2O3 B2562442 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate CAS No. 387382-02-7

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate

Cat. No.: B2562442
CAS No.: 387382-02-7
M. Wt: 363.211
InChI Key: YDCSUFARFXTQGQ-UHFFFAOYSA-N
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Description

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate is an organic compound with the molecular formula C14H12BrNO2 It is a derivative of nicotinic acid and features a bromine atom at the 5-position of the nicotinate ring, along with a 2,4-dimethylphenylamino group attached to the oxoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate typically involves the reaction of 5-bromonicotinic acid with 2,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ethyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl nicotinate
  • 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 3-bromonicotinate
  • 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 6-bromonicotinate

Uniqueness

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate is unique due to the specific positioning of the bromine atom at the 5-position of the nicotinate ring. This structural feature can influence the compound’s reactivity and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

[2-(2,4-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10-3-4-14(11(2)5-10)19-15(20)9-22-16(21)12-6-13(17)8-18-7-12/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCSUFARFXTQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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